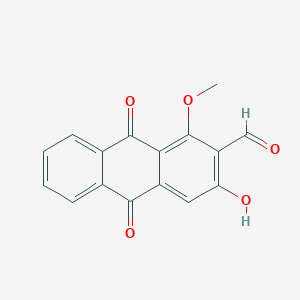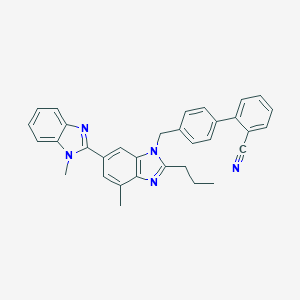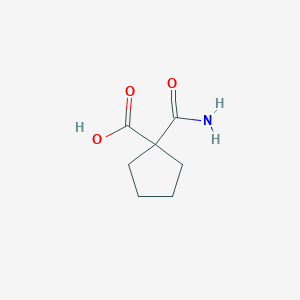
Damnacanthal
Overview
Description
Damnacanthal is an anthraquinone isolated from the root of Morinda citrifolia, using water or organic solvents . It is a promising compound that possesses a variety of biological properties .
Synthesis Analysis
The synthesis of Damnacanthal has been reported in various studies. For instance, a study reported the synthesis of Damnacanthal with modified reaction steps .Molecular Structure Analysis
Damnacanthal has a molecular formula of C16H10O5 . The molecular structure of Damnacanthal has been elucidated with the help of detailed spectroscopic techniques .Chemical Reactions Analysis
Damnacanthal has been involved in various chemical reactions. For example, new luminescent organoboron esters based on Damnacanthal were synthesized by the condensation reaction via one-pot multicomponent reaction .Physical And Chemical Properties Analysis
Damnacanthal has a density of 1.5±0.1 g/cm3, a boiling point of 531.9±50.0 °C at 760 mmHg, and a molar refractivity of 74.0±0.3 cm3 . It also has a molar volume of 193.2±3.0 cm3 .Scientific Research Applications
Cytotoxic Effects
Damnacanthal has been found to exhibit cytotoxic effects against cancer cell lines. It was found to be the most cytotoxic against the MCF-7 and K-562 cancer cell lines, with IC50 values of 3.80 ± 0.57 and 5.50 ± 1.26, respectively . This suggests that Damnacanthal could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Combinatorial Treatment with Doxorubicin
Research has shown that the combination of Damnacanthal and Doxorubicin, a drug used to treat breast cancer, enhanced the efficacy of induced cell death in MCF-7 cells . This indicates that Damnacanthal could be used in combination with other drugs to improve their effectiveness.
Extraction from Noni Fruits
Damnacanthal can be extracted from the roots of Morinda citrifolia, also known as noni . The extraction and isolation methodology of Damnacanthal from the flesh of noni fruits has been optimized , which could facilitate its use in various applications.
Encapsulation in PEGylated PLGA Nanocapsules
Damnacanthal has been encapsulated in PEGylated PLGA nanocapsules . This could potentially enhance its delivery and effectiveness in therapeutic applications.
Proliferation of Mice Thymocytes
Damnacanthal has been found to induce the proliferation of mice thymocytes in a dose- and time-dependent manner . This suggests that it could potentially be used in research related to immune response and cell proliferation.
Non-Toxicity at High Concentrations
Interestingly, Damnacanthal was not found to be toxic to cells even at high concentrations . This is an important characteristic for a compound that could be used in therapeutic applications, as it suggests that it could be administered at high doses without causing harm to healthy cells.
Mechanism of Action
Target of Action
Damnacanthal, an anthraquinone present in noni plants, targets several tyrosine kinases . It has been reported to inhibit the oncogene Ras, p56lck tyrosine kinase , and c-Met . It also targets several signal transduction proteins related to cell growth inhibition or apoptosis . Cyclin D1, an important regulatory protein in cell cycle progression, is another target of Damnacanthal .
Mode of Action
Damnacanthal interacts with its targets, leading to a variety of changes. It inhibits tyrosine kinases, including EGF, Lck, Lyn, and Src receptor . It also suppresses cyclin D1 expression at the post-translational level . Furthermore, it inhibits c-Met both in vitro and in cell culture .
Biochemical Pathways
Damnacanthal affects several biochemical pathways. It inhibits the NF-KB pathway and decreases the phosphorylation levels of Akt . It also targets matrix metalloproteinase-2 secretion in Hep G2 cells . These effects on biochemical pathways lead to downstream effects such as cell growth inhibition and apoptosis induction .
Pharmacokinetics
It is known that damnacanthal has low water solubility and low bioavailability . Formulating Damnacanthal into a biodegradable nanocapsule drug delivery system may increase its bioavailability .
Result of Action
Damnacanthal has potent anti-cancer properties. It inhibits the growth and clonogenic potential of various cancer cells . It induces apoptosis in a dose- and time-dependent manner . It also causes cell cycle arrest at the G0/G1 phase .
Safety and Hazards
Future Directions
Damnacanthal has shown promising results in the treatment of cancer. For instance, a study found that the combination of Damnacanthal and Doxorubicin enhanced the efficacy of induced cell death in MCF-7 breast cancer cells . This suggests that Damnacanthal could be further explored in the development of anticancer therapies.
properties
IUPAC Name |
3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDMWUNUULAXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197253 | |
| Record name | Damnacanthal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Damnacanthal | |
CAS RN |
477-84-9 | |
| Record name | Damnacanthal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Damnacanthal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Damnacanthal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 477-84-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Damnacanthal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC3CB63CD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)









